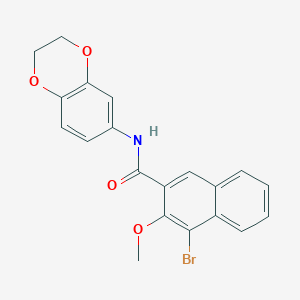![molecular formula C25H25N3O2 B251064 N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-methylbenzamide](/img/structure/B251064.png)
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-methylbenzamide, also known as BRL-15572, is a small molecule that belongs to the class of benzamide derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
作用機序
The mechanism of action of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-methylbenzamide involves the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. It has been shown to bind to the ATP-binding site of PI3K and inhibit its activity, leading to the suppression of downstream signaling pathways involved in cell growth and survival. N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-methylbenzamide also inhibits the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-methylbenzamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, suppression of inflammation, and neuroprotection. It has been reported to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth. N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-methylbenzamide also exhibits anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. In addition, it has been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotection.
実験室実験の利点と制限
One of the advantages of using N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-methylbenzamide in lab experiments is its high potency and specificity for its target molecules. It has been shown to inhibit PI3K and NF-κB at nanomolar concentrations, making it a valuable tool for studying these signaling pathways. However, one of the limitations of using N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-methylbenzamide is its low solubility in water, which can make it difficult to use in certain experimental setups. In addition, its high potency can also lead to off-target effects, which need to be carefully monitored and controlled.
将来の方向性
There are several future directions for the research on N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-methylbenzamide. One of the areas of interest is its potential therapeutic applications in cancer, inflammation, and neurological disorders. Further studies are needed to determine the optimal dosage and administration route for N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-methylbenzamide in these diseases. In addition, the development of more soluble and bioavailable analogs of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-methylbenzamide can improve its pharmacological properties and expand its potential therapeutic applications. Another area of interest is the elucidation of the molecular mechanisms underlying the off-target effects of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-methylbenzamide, which can provide insights into the development of more specific inhibitors of PI3K and NF-κB. Overall, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-methylbenzamide is a promising small molecule that has the potential to be developed into a valuable therapeutic agent for various diseases.
合成法
The synthesis of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-methylbenzamide involves the reaction between 2-methylbenzoic acid and 4-benzoyl-1-piperazine in the presence of a dehydrating agent, such as thionyl chloride or phosphorus oxychloride. The resulting intermediate is then treated with 2-aminophenyl-N-methylbenzamide to obtain the final product. The purity and yield of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-methylbenzamide can be improved by using various purification techniques, such as recrystallization and column chromatography.
科学的研究の応用
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-methylbenzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-methylbenzamide also exhibits anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and chemokines. In addition, it has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
分子式 |
C25H25N3O2 |
|---|---|
分子量 |
399.5 g/mol |
IUPAC名 |
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C25H25N3O2/c1-19-9-5-6-12-21(19)24(29)26-22-13-7-8-14-23(22)27-15-17-28(18-16-27)25(30)20-10-3-2-4-11-20/h2-14H,15-18H2,1H3,(H,26,29) |
InChIキー |
MHLIRXIGZRZVTN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=CC=C4 |
正規SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-fluoro-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B250981.png)
![2-methyl-N-{[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}propanamide](/img/structure/B250982.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B250984.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B250986.png)
![5-(4-bromophenyl)-N-[2-(difluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B250988.png)

![4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250994.png)
![2-fluoro-N-{[2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B250995.png)
![2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B250996.png)
![5-(4-chlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B250997.png)
![3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide](/img/structure/B250999.png)
![N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B251001.png)
![N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251002.png)
![3,5-dichloro-2-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251004.png)